1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine oxalate
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Overview
Description
1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine oxalate is a synthetic organic compound belonging to the benzoimidazole class. These compounds are known for their diverse biological activities and are studied for their potential use in various scientific fields, including pharmacology and organic synthesis.
Mechanism of Action
Target of Action
The primary targets of the compound “1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine oxalate” are currently unknown. This compound is a derivative of imidazole, a heterocyclic compound . Imidazole derivatives have been found to have a wide range of applications, including pharmaceuticals and agrochemicals . .
Biochemical Pathways
Imidazole derivatives are known to be involved in a variety of biochemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine involves several steps:
Formation of Benzo[d]imidazole Core: : Typically involves the cyclization of o-phenylenediamine with formic acid or a derivative.
Introduction of Methoxyethyl Group: : Alkylation of the imidazole nitrogen with 2-methoxyethyl chloride under basic conditions.
Methylation: : Methylation of the secondary amine using methyl iodide or dimethyl sulfate.
Industrial Production Methods
On an industrial scale, the synthesis may involve continuous flow chemistry to optimize the reaction conditions and yield. High-purity reagents, stringent temperature controls, and efficient separation techniques are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine oxalate can undergo various chemical reactions:
Oxidation: : Oxidation using agents like hydrogen peroxide or potassium permanganate can convert the methoxyethyl group into a corresponding aldehyde or carboxylic acid.
Reduction: : Catalytic hydrogenation can reduce the imidazole ring to form a saturated derivative.
Substitution: : Halogenation, nitration, and sulfonation reactions can occur on the aromatic ring under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Hydrogen gas with a palladium catalyst.
Substituting agents: Bromine for halogenation, nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products Formed
The products vary depending on the reagents and conditions:
Aldehydes and carboxylic acids from oxidation.
Saturated derivatives from reduction.
Halogenated, nitrated, or sulfonated compounds from substitution reactions.
Scientific Research Applications
1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine oxalate has numerous applications across scientific disciplines:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its interactions with biological macromolecules.
Medicine: : Potential candidate for drug development due to its structural resemblance to pharmacologically active benzoimidazoles.
Industry: : Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Compared to other benzoimidazole derivatives, 1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine oxalate is unique due to its methoxyethyl group, which can influence its solubility, reactivity, and interaction with biological targets. Similar compounds include:
1H-Benzo[d]imidazole-2-amine
1-(2-chloroethyl)-1H-benzo[d]imidazole
2-(methylthio)-1H-benzo[d]imidazole
This uniqueness can make it a valuable compound for specific applications and research endeavors.
Properties
IUPAC Name |
1-[1-(2-methoxyethyl)benzimidazol-2-yl]-N-methylmethanamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.C2H2O4/c1-13-9-12-14-10-5-3-4-6-11(10)15(12)7-8-16-2;3-1(4)2(5)6/h3-6,13H,7-9H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZOFTPYCLQIRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC2=CC=CC=C2N1CCOC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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